molecular formula C21H23N3O B6972770 N-cyclopropyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)butanamide

N-cyclopropyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B6972770
M. Wt: 333.4 g/mol
InChI Key: PKDSCYSBQMRSHX-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyclopropyl group, an indole moiety, and a pyridinylmethyl group attached to a butanamide backbone. Its unique structure makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-cyclopropyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15(19-13-23-20-5-3-2-4-18(19)20)12-21(25)24(17-6-7-17)14-16-8-10-22-11-9-16/h2-5,8-11,13,15,17,23H,6-7,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDSCYSBQMRSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(CC1=CC=NC=C1)C2CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane.

    Pyridinylmethyl Group Attachment: The pyridinylmethyl group can be introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate alkylating agent.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the butanamide backbone and the amine group of the indole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The pyridinylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-(1H-indol-3-yl)-N-methylbutanamide: Similar structure but lacks the pyridinylmethyl group.

    N-cyclopropyl-3-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)butanamide: Similar structure with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.

    N-cyclopropyl-3-(1H-indol-2-yl)-N-(pyridin-4-ylmethyl)butanamide: Similar structure with an indol-2-yl group instead of indol-3-yl.

Uniqueness

N-cyclopropyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)butanamide is unique due to the specific combination of the cyclopropyl, indole, and pyridinylmethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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